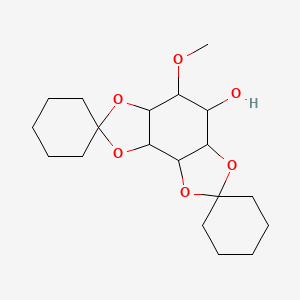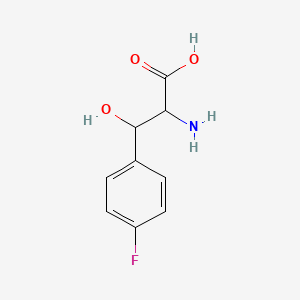
(r)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a piperidine ring substituted with a cyanophenyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a cyanophenyl moiety.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
科学的研究の応用
Chemistry
In chemistry, ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors. It can also serve as a probe for investigating metabolic pathways and cellular processes.
Medicine
In medicine, ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid has potential applications as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it valuable for various industrial applications.
作用機序
The mechanism of action of ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The cyanophenyl group and piperidine ring can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.
類似化合物との比較
Similar Compounds
1-(4-Cyanophenyl)piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the piperidine ring.
1-(4-Cyanophenyl)piperidine-2-carboxylic acid: Another positional isomer with the carboxylic acid group at the 2-position.
1-(4-Cyanophenyl)piperidine-3-carboxamide: A related compound where the carboxylic acid group is replaced by a carboxamide group.
Uniqueness
®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the cyanophenyl group and the carboxylic acid group at the 3-position of the piperidine ring provides distinct chemical and biological properties compared to its isomers and analogs.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
(3R)-1-(4-cyanophenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c14-8-10-3-5-12(6-4-10)15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7,9H2,(H,16,17)/t11-/m1/s1 |
InChIキー |
SFCZUCPTDYRUIK-LLVKDONJSA-N |
異性体SMILES |
C1C[C@H](CN(C1)C2=CC=C(C=C2)C#N)C(=O)O |
正規SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


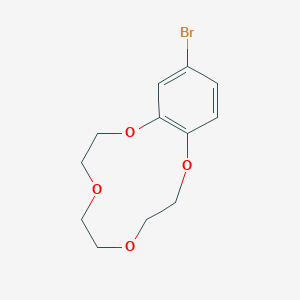
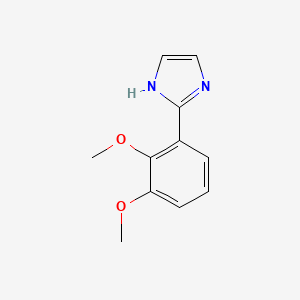


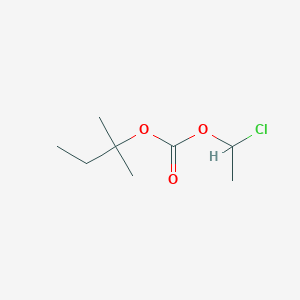
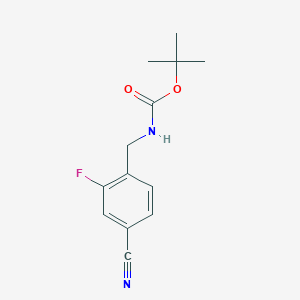
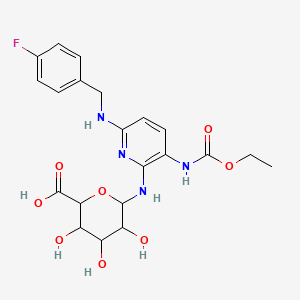
![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)
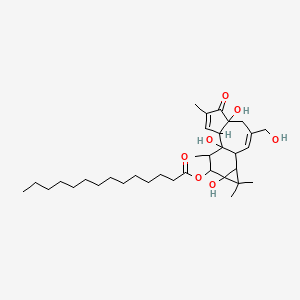

![2-[(1-Hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]-4,6-diiodophenol](/img/structure/B12285115.png)
